molecular formula C33H33N3O5S2 B1668381 3,9-双((乙硫基)甲基)-K-252a CAS No. 156177-65-0

3,9-双((乙硫基)甲基)-K-252a

货号 B1668381
CAS 编号: 156177-65-0
分子量: 615.8 g/mol
InChI 键: SCMLRESZJCKCTC-KMYQRJGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,9-Bis((ethylthio)methyl)-K-252a, commonly referred to as K-252a, is a small molecule that has been used in scientific research for over two decades. K-252a is a natural product derived from the fungus Streptomyces katsurahamanus, and it has a wide range of applications, from in vivo to in vitro studies. K-252a is a promising molecule due to its unique chemical structure, which allows it to interact with various biological systems and elicit a wide range of biological activities.

科学研究应用

Treatment of Uveal Melanoma

CEP-1347 has been found to inhibit the growth of Uveal Melanoma (UM) cells . UM is a rare cancer that forms in the eye, and CEP-1347 targets two molecular features characteristic of UM, MDM4 overexpression and increased protein kinase C (PKC) activity . These features work together to suppress p53, a protein that prevents cancer, and confer growth advantage on UM cells . CEP-1347 effectively activates p53 and inhibits the growth of UM cells at clinically feasible concentrations .

Inhibition of MDM4 and PKC

CEP-1347 is a unique, dual inhibitor of MDM4 and PKC in UM cells . MDM4 is a major negative regulator of p53, and PKC is known to play a pivotal role in UM cell growth . By targeting both MDM4 and PKC, CEP-1347 can effectively activate p53 .

Treatment of Malignant Meningioma

CEP-1347 has been found to block the growth of malignant meningioma in vitro and in vivo . Meningiomas are tumors that arise from the meninges, the membranes that surround your brain and spinal cord. CEP-1347 activates the p53 pathway in malignant meningioma cells with wild-type p53 and exhibits preferential growth inhibitory effects on cells expressing wild-type p53 .

Inhibition of MDM4

CEP-1347 is a novel MDM4 inhibitor with a known safety profile in humans . MDM4 is a major negative regulator of p53, and by inhibiting MDM4, CEP-1347 can activate the p53 pathway .

Reactivation of p53 in Cancer Cells

The combination of CEP-1347-induced MDM2 overexpression with the selective inhibition of MDM2’s interaction with p53, while preserving its ability to inhibit MDM4 expression, has been suggested as a novel and rational strategy to effectively reactivate p53 in wild-type p53 cancer cells .

Drug Repositioning

CEP-1347 has been suggested for drug repositioning . This involves the investigation of existing drugs for new therapeutic purposes. In the case of CEP-1347, it has been suggested as a novel and viable approach to treating aggressive meningiomas .

作用机制

Target of Action

CEP-1347, also known as KT7515 or 3,9-Bis((ethylthio)methyl)-K-252a, primarily targets the Mitogen-activated protein kinase 12 (MAPK12) . This kinase is a part of the mixed lineage kinase (MLK) family, which includes MLK3, MLK2, MLK1, dual leucine zipper kinase, and leucine zipper kinase . These kinases are key regulators involved in cellular responses to environmental stress, cytokines, and initiators of cell death .

Mode of Action

CEP-1347 is a selective and potent inhibitor of the stress-activated protein kinase pathway . It blocks the activation of JNK1 induced by members of the MLK family . The inhibition of recombinant MLK members in vitro by CEP-1347 is competitive with ATP .

Biochemical Pathways

The primary biochemical pathway affected by CEP-1347 is the stress-activated protein kinase pathway . This intracellular signaling pathway is an essential component of the stress response leading to neuronal death . By inhibiting this pathway, CEP-1347 can prevent the progression of neuronal cell death .

Pharmacokinetics

Specifically, an increase in ATV accumulation ratio of 15% and a prolongation of T1/2 from 12.7 to 15.9 hours were observed .

Result of Action

CEP-1347 has been shown to protect multiple nerve cell types from a variety of insults leading to programmed cell death (apoptosis) . In-vitro cell culture systems and in-vivo mouse and non-human primate models of Parkinson’s disease have shown that CEP-1347 protects dopamine neurons in the substantia nigra, the area of the brain affected by Parkinson’s disease .

Action Environment

The action of CEP-1347 can be influenced by environmental factors such as the presence of other drugs. For instance, the co-administration of CEP-1347 with ATV/RTV in HIV-infected patients resulted in significant changes in the pharmacokinetics of ATV . .

属性

IUPAC Name

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMLRESZJCKCTC-KMYQRJGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Bis((ethylthio)methyl)-K-252a

CAS RN

156177-65-0
Record name 3,9-Bis((ethylthio)methyl)-K-252a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEP-1347
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Bis((ethylthio)methyl)-K-252a
Reactant of Route 2
Reactant of Route 2
3,9-Bis((ethylthio)methyl)-K-252a
Reactant of Route 3
Reactant of Route 3
3,9-Bis((ethylthio)methyl)-K-252a
Reactant of Route 4
3,9-Bis((ethylthio)methyl)-K-252a
Reactant of Route 5
Reactant of Route 5
3,9-Bis((ethylthio)methyl)-K-252a
Reactant of Route 6
Reactant of Route 6
3,9-Bis((ethylthio)methyl)-K-252a

Q & A

Q1: What is the primary mechanism of action of CEP-1347?

A1: CEP-1347 acts as a potent and selective inhibitor of the mixed lineage kinase (MLK) family of kinases. [, , ] MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress response, apoptosis (programmed cell death), and inflammation. [, , ]

Q2: How does CEP-1347 affect the JNK signaling pathway?

A2: By inhibiting MLKs, CEP-1347 effectively blocks the activation of the JNK signaling pathway. [, , ] This inhibition disrupts the downstream cascade of events that would normally lead to the activation of c-Jun, a transcription factor involved in regulating gene expression related to apoptosis and inflammation. [, , , ]

Q3: What are the downstream effects of CEP-1347's inhibition of the JNK pathway?

A3: Inhibition of the JNK pathway by CEP-1347 leads to several downstream effects:

  • Reduced apoptosis: CEP-1347 prevents the activation of caspases, enzymes responsible for executing apoptosis, thereby promoting cell survival in various models of neuronal death. [, , ]
  • Preservation of neuronal function: In several studies, CEP-1347 not only protected neurons from death but also helped maintain their metabolic activity and trophic status, crucial for neuronal function. [, , ]
  • Modulation of inflammation: In glial cells, particularly astrocytes, CEP-1347 has been shown to dampen inflammatory responses by decreasing the release of pro-inflammatory molecules like nitric oxide (NO), prostaglandins (PGs), and interleukin-6 (IL-6). []

Q4: Does CEP-1347 have any impact on MDM2, another negative regulator of p53?

A5: Interestingly, while CEP-1347 primarily targets MDM4, studies show that it can indirectly influence MDM2. Blocking CEP-1347-induced MDM2 overexpression, achieved through genetic knockdown, enhanced its effects on the p53 pathway and cell growth inhibition. [] Furthermore, using a small molecule MDM2 inhibitor that disrupts the MDM2-p53 interaction, while preserving its ability to inhibit MDM4 expression, synergistically enhanced the p53-activating and growth-inhibitory effects of CEP-1347. [] This highlights a complex interplay between these regulatory molecules and suggests potential for combination therapies.

Q5: What is the molecular formula and weight of CEP-1347?

A6: The molecular formula of CEP-1347 is C28H37N3O7S2, and its molecular weight is 591.74 g/mol. [, ]

Q6: Does CEP-1347 possess any intrinsic catalytic properties?

A7: CEP-1347 is not known to possess intrinsic catalytic properties. It primarily functions as a kinase inhibitor, specifically targeting the MLK family. [, , ] Its mode of action involves competing with ATP for binding to the catalytic site of MLKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。